5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H8N4. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of an amino group and a nitrile group in its structure makes it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a complex organic compound with potential biological activity These include human cannabinoid receptors (hCB1 and hCB2), p38 kinase, and CB1 receptor antagonists .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can act as inhibitors, blocking the activity of certain enzymes or receptors, or they can bind to these targets and modulate their function .
Biochemical Pathways
Given its potential interaction with cannabinoid receptors and p38 kinase, it’s plausible that this compound could influence pathways related to inflammation, pain perception, and cellular stress responses .
Pharmacokinetics
The compound’s molecular weight (13616) suggests that it could potentially be well-absorbed and distributed in the body .
Result of Action
Given the known biological activities of similar pyrazole derivatives, it’s plausible that this compound could have anti-inflammatory, analgesic, and anti-hypertensive effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water . This suggests that the compound’s synthesis and potentially its action could be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves a one-pot, multicomponent reaction. This method typically uses substituted benzaldehydes, malononitrile, and phenyl hydrazine as starting materials. The reaction is catalyzed by alumina–silica-supported manganese dioxide in water, yielding the desired product in high yields (86–96%) under mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of recyclable catalysts and green solvents like water makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Cyclocondensation: Reacts with ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Cyclocondensation: Ethyl acetoacetate, typically under reflux conditions.
Substitution: Various electrophiles can be used, depending on the desired substitution pattern.
Major Products
Tetrahydropyrazolopyridine derivatives: Formed from cyclocondensation reactions.
Substituted pyrazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing various biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: Used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitrile groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSBIMCUGPBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277316 | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54820-92-7 | |
Record name | 54820-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 54820-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dimethyl-5-amino-4-cyanopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F83AC5NX7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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